(E)-Ethyl 3-tosylacrylate
Description
(E)-Ethyl 3-tosylacrylate is an α,β-unsaturated ester characterized by a tosyl (p-toluenesulfonyl) group at the β-position of the acrylate backbone. This compound is structurally significant in organic synthesis due to its electron-deficient double bond, which facilitates reactions such as Michael additions, cycloadditions, and polymerizations.
Properties
Molecular Formula |
C12H14O4S |
|---|---|
Molecular Weight |
254.30 g/mol |
IUPAC Name |
ethyl (E)-3-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)8-9-17(14,15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ |
InChI Key |
IVQHTVXRSHDTBE-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/S(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-tosylacrylate typically involves the reaction of ethyl acrylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-tosylacrylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while addition of a Grignard reagent can result in the formation of a new carbon-carbon bond.
Scientific Research Applications
Organic Synthesis
(E)-Ethyl 3-tosylacrylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecular architectures.
- Michael Addition Reactions : The compound can participate in Michael addition reactions due to the electrophilic nature of the acrylate moiety. This property allows it to react with nucleophiles, forming new carbon-carbon bonds. For example, studies have shown that this compound can react with thiols to form thioether derivatives, which are important intermediates in organic synthesis .
- Synthesis of Heterocycles : The compound has been utilized in the synthesis of heterocyclic compounds. The presence of the tosyl group facilitates nucleophilic substitution reactions, leading to the formation of various heterocycles that are essential in pharmaceuticals .
Medicinal Chemistry
The applications of this compound extend into medicinal chemistry, where it is explored for its potential therapeutic properties.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, certain synthesized derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis . The mechanism often involves interaction with specific cellular targets, which can be elucidated through molecular docking studies.
- Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For example, its derivatives have been tested for α-glucosidase inhibition activity, which is relevant in managing diabetes . The structural modifications on the tosyl group can significantly influence the inhibitory potency.
Polymer Chemistry
This compound is also relevant in polymer chemistry due to its capacity to participate in radical polymerization processes.
- Synthesis of Copolymers : This compound can be copolymerized with other monomers to create functional polymers with tailored properties. For instance, copolymers containing this compound have been developed for use in coatings and adhesives, benefiting from enhanced adhesion and flexibility .
- Thermoplastic Elastomers : The incorporation of this compound into thermoplastic elastomers has been explored to improve their mechanical properties and thermal stability . This application is particularly useful in industries requiring durable materials with specific performance characteristics.
Case Studies and Research Findings
Several case studies highlight the practical applications and research findings related to this compound:
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-tosylacrylate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating substitution reactions. The acrylate moiety can undergo addition reactions, forming new bonds and leading to the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (E)-Ethyl 3-Tosylacrylate with Analogues
Key Findings:
Substituent Effects on Reactivity: The tosyl group in this compound is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated system compared to phenyl or p-tolyl groups. This property makes it more reactive in conjugate addition reactions . Ethyl 3-phenylacrylate (CAS 945-93-7) lacks electron-withdrawing groups, resulting in milder reactivity suited for non-polar applications like polymer additives .
Methyl (E)-3-(p-tolyl)acrylate (CAS 20754-20-5) balances hydrophobicity and stability, making it preferable for industrial coatings .
Biological Activity
(E)-Ethyl 3-tosylacrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its acrylate backbone with a tosyl group, which enhances its reactivity and biological interaction potential. The chemical structure can be represented as follows:
Key Properties:
- Molecular Weight : 253.30 g/mol
- Solubility : Soluble in organic solvents such as ethanol and acetone.
- Appearance : Typically a yellowish liquid.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can inhibit specific enzymes and receptors involved in disease pathways, leading to diverse biological effects. For instance, the compound has shown promise in disrupting microbial cell membranes and inhibiting tumor cell proliferation.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.083 |
| Klebsiella pneumoniae | 0.073 |
These results suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited an LC50 value indicating its potency against certain tumor cells:
| Cell Line | LC50 (µg/ml) |
|---|---|
| HeLa | 45 |
| MCF-7 | 38 |
| A549 | 50 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, this compound reduced inflammatory markers significantly compared to control groups. This suggests that it may inhibit pathways involved in inflammation, possibly through modulation of cytokine production .
Case Studies
- Antimicrobial Efficacy Study : A recent study tested this compound against clinical isolates of resistant bacteria. The results indicated a high efficacy rate, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel treatment option .
- Cytotoxicity Assessment : In a controlled laboratory setting, researchers exposed various cancer cell lines to different concentrations of this compound. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-Ethyl 3-tosylacrylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions, where the choice of base (e.g., NaH or KOtBu) and solvent polarity (e.g., THF vs. DMF) critically affects the E/Z selectivity. For reproducible results, maintain anhydrous conditions and monitor reaction progress via TLC with UV-active spots. Steric hindrance from the tosyl group favors the (E)-isomer, but precise temperature control (±2°C) is necessary to minimize side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer : Use H NMR to confirm the (E)-configuration via coupling constants ( for trans olefinic protons). IR spectroscopy identifies the carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350/1150 cm) groups. Common errors include misassigning solvent peaks (e.g., residual DMSO in NMR) or overlooking rotational isomers in NOESY spectra. Always compare data with literature values from peer-reviewed journals like J. Org. Chem. .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Conduct reactions in a fume hood with nitrile gloves and lab coats. The compound’s MSDS indicates moderate toxicity; avoid inhalation and skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste. Pre-approval from the principal investigator is required for scaling up reactions beyond 10 mmol due to exothermic risks .
Advanced Research Questions
Q. How can conflicting literature data on the reactivity of this compound in Diels-Alder reactions be resolved?
- Methodological Answer : Divergent results often stem from variations in diene electronic profiles or catalyst loading. Design a controlled study comparing electron-rich (e.g., 1,3-butadiene) vs. electron-poor dienes (e.g., nitroolefins) under identical conditions. Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model transition states and quantify activation barriers. Reconcile discrepancies by analyzing solvent effects (e.g., dichloromethane vs. toluene) and steric parameters .
Q. What strategies optimize the use of this compound in asymmetric catalysis, particularly for constructing quaternary stereocenters?
- Methodological Answer : Employ chiral Lewis acids (e.g., Evans’ oxazaborolidine catalysts) to induce enantioselectivity in Michael additions. Screen solvents of varying polarity (e.g., CHCl vs. EtO) and additives (e.g., Mg(OTf)) to enhance yield and ee. Use kinetic resolution studies () to identify optimal catalyst-substrate pairs. Publish raw HPLC chiral-stationary-phase data to support claims .
Q. How do computational models explain the thermal decomposition pathways of this compound, and how can experimental data validate these predictions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products (e.g., SO, ethyl acrylate). Compare experimental activation energies () with simulated values from Arrhenius plots generated via software like ChemKin. Discrepancies >10% suggest unaccounted catalytic effects (e.g., trace metals in glassware). Publish full thermodynamic datasets (ΔH, ΔS) to enable reproducibility .
Data Contradiction & Analysis
Q. Why do reported NMR chemical shifts for this compound vary across studies, and how can researchers standardize assignments?
- Methodological Answer : Variations arise from solvent effects (e.g., CDCl vs. DMSO-d) and referencing methods (internal TMS vs. external standards). To standardize, run 2D NMR (HSQC, HMBC) to correlate carbons with protons and use deuterated solvents from the same batch. Cross-validate with computational predictions (e.g., ACD/Labs or MestReNova) and deposit spectra in public repositories like NMRShiftDB .
Ethical & Reporting Standards
Q. What are the best practices for documenting failed syntheses or irreproducible results involving this compound?
- Methodological Answer : Include detailed experimental logs (e.g., exact reagent grades, humidity levels) in supplementary materials. Use platforms like Zenodo to share negative data, ensuring DOI assignment. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work transparently to avoid confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
